1-(3,4-Dimethoxyphenyl)propan-2-ol

Description

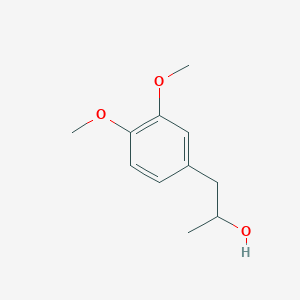

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936454 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-92-8, 161121-02-4 | |

| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phenylpropanoid Chemistry

Phenylpropanoids are a large and diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org Their defining structural feature is a six-carbon aromatic phenyl group linked to a three-carbon propane (B168953) chain. wikipedia.org This basic skeleton is the foundation for a vast array of natural products, including lignols, flavonoids, coumarins, and stilbenes. nih.gov

The biosynthesis of these compounds begins with the shikimic acid pathway, a metabolic route that produces the aromatic amino acid precursors. wikipedia.org Subsequent enzymatic reactions, such as hydroxylations, methylations, and condensations, lead to the incredible structural diversity observed in this family of molecules. nih.gov Phenylpropanoids play crucial roles in plants, contributing to structural integrity, providing defense against pathogens and herbivores, protecting against UV radiation, and acting as signaling molecules in interactions with pollinators. wikipedia.org

1-(3,4-Dimethoxyphenyl)propan-2-ol fits squarely within this chemical class, possessing the characteristic phenyl and propyl components. The two methoxy (B1213986) groups on the phenyl ring are known to influence the compound's chemical and biological properties. ontosight.ai

Significance of 1 3,4 Dimethoxyphenyl Propan 2 Ol in Contemporary Chemical and Biological Sciences

Established Synthetic Routes to this compound

Approaches Involving 3,4-Dimethoxybenzaldehyde Precursors

A common and well-documented approach to synthesizing derivatives related to this compound begins with 3,4-dimethoxybenzaldehyde, also known as veratraldehyde. google.comnih.gov This method typically involves a series of reactions to build the propan-2-ol side chain.

One such pathway involves the reduction of 3,4-dimethoxybenzaldehyde to form (3,4-dimethoxyphenyl)methanol. google.com This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) in a suitable solvent such as methanol (B129727). google.com The resulting alcohol can then undergo further transformations to introduce the remaining two carbons of the propane (B168953) chain.

Another strategy involves the condensation of 3,4-dimethoxybenzaldehyde with a compound containing a reactive methylene (B1212753) group, such as ethyl acetoacetate. This reaction, often catalyzed by piperidine (B6355638) and acetic acid, yields an unsaturated intermediate. orgsyn.org Subsequent catalytic hydrogenation of the double bond leads to the saturated carbon skeleton, which can then be converted to the desired propan-2-ol.

A notable multi-step synthesis starting from eugenol (B1671780) also utilizes 3,4-dimethoxybenzaldehyde as a key intermediate. ijcea.orgresearchgate.net In this process, eugenol is first methylated and then isomerized and oxidized to produce 3,4-dimethoxybenzaldehyde. ijcea.orgresearchgate.net This aldehyde is then reduced to 3,4-dimethoxybenzyl alcohol, which is subsequently converted to 3,4-dimethoxybenzyl chloride and then to 3,4-dimethoxybenzyl cyanide. ijcea.orgresearchgate.net Hydrolysis of the cyanide yields 3,4-dimethoxyphenylacetic acid, which can be further elaborated to the target propan-2-ol structure. ijcea.org

| Precursor | Reagents | Key Intermediates | Reference |

| 3,4-Dimethoxybenzaldehyde | NaBH4, Methanol | (3,4-Dimethoxyphenyl)methanol | google.com |

| 3,4-Dimethoxybenzaldehyde | Ethyl acetoacetate, Piperidine, Acetic Acid, H2/Pd-C | Ethyl α-acetyl-β-(3,4-dimethoxyphenyl)acrylate | orgsyn.org |

| Eugenol | Dimethylsulfate, NaOH, t-BuOK, K2Cr2O7 | 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzyl alcohol | ijcea.orgresearchgate.net |

Hydrolytic Pathways to this compound

Hydrolysis reactions can serve as a crucial step in the synthesis of this compound, particularly when starting from precursors containing functional groups that can be converted to a hydroxyl group. For instance, the hydrolysis of an ester or an ether linkage at the C2 position of the propane chain can yield the desired alcohol.

One specific example involves the ring-opening of a corresponding epoxide, 2-(3,4-dimethoxybenzyl)oxirane. The treatment of this epoxide with a nucleophile, such as water or an alcohol in the presence of an acid or base catalyst, leads to the formation of a diol or an alkoxy alcohol. Subsequent selective reactions can then yield this compound. For instance, the reaction of 2-(3,4-dimethoxybenzyl)oxirane with ethanol (B145695) yields 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol. ajol.info While not directly producing the target compound, this illustrates a hydrolytic-type ring-opening that is a key transformation in this chemical space.

Furthermore, the hydrolysis of a phosphate (B84403) or sulfate (B86663) ester precursor at the C2 position would also afford this compound. These methods are often employed in biocatalytic transformations where enzymes facilitate the hydrolytic cleavage.

Derivations from Eugenol Methyl Ether in this compound Synthesis

Eugenol methyl ether, also known as methyl eugenol, is a readily available natural product that serves as a valuable starting material for the synthesis of this compound and its derivatives. ajol.info A common strategy involves the transformation of the allyl group of methyl eugenol.

One approach is the epoxidation of the double bond in methyl eugenol to form 2-(3,4-dimethoxybenzyl)oxirane. ajol.info This epoxide is a versatile intermediate that can undergo ring-opening reactions. As mentioned previously, reaction with ethanol yields 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol. ajol.info To obtain this compound, a direct hydrolysis of the epoxide or a reduction of an intermediate derived from the epoxide would be necessary.

Another synthetic route starting from eugenol involves methylation to form methyl eugenol, followed by isomerization to isomethyleugenol. ijcea.orgresearchgate.net The subsequent oxidation of isomethyleugenol cleaves the double bond to yield 3,4-dimethoxybenzaldehyde, a key precursor as detailed in section 2.1.1. ijcea.orgresearchgate.net This aldehyde can then be converted to the target compound through a Grignard reaction with a methylmagnesium halide, followed by hydrolysis.

| Starting Material | Key Transformation | Intermediate | Reference |

| Eugenol Methyl Ether | Epoxidation | 2-(3,4-Dimethoxybenzyl)oxirane | ajol.info |

| Eugenol | Methylation, Isomerization, Oxidation | 3,4-Dimethoxybenzaldehyde | ijcea.orgresearchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest due to the often differing biological activities of chiral molecules. magtech.com.cnnih.gov This has led to the development of stereoselective methods, particularly those employing biocatalysis.

Biocatalytic and Asymmetric Approaches to Chiral this compound

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols due to the high enantioselectivity of enzymes. magtech.com.cnresearchgate.net The most common approach for producing enantiopure aryl alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. magtech.com.cnklivon.com

This bioreduction can be carried out using whole microbial cells (such as yeasts and bacteria), isolated enzymes (like alcohol dehydrogenases), or genetically engineered microorganisms. magtech.com.cn These biocatalysts can selectively produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee). For example, dehydrogenases from various microbial sources have been successfully used for the stereoselective reduction of similar ketones. nih.gov

Another biocatalytic strategy involves the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, often a lipase, selectively acylates one of the enantiomers, allowing for the separation of the unreacted enantiomer from the acylated product.

Challenges and Advances in Enantiopure this compound Preparation

While biocatalytic methods offer significant advantages, challenges remain in the preparation of enantiopure this compound. These can include enzyme stability, cofactor regeneration in the case of dehydrogenases, and the need for efficient separation of the product from the reaction mixture.

Advances in the field are addressing these challenges. The development of robust and highly selective enzymes through protein engineering and directed evolution is expanding the scope and efficiency of biocatalytic reductions. nih.gov Immobilization of enzymes or whole cells can improve their stability and reusability, making the process more economically viable. researchgate.net

Furthermore, the development of chemocatalytic asymmetric methods, such as asymmetric hydrogenation or transfer hydrogenation of 1-(3,4-dimethoxyphenyl)propan-2-one using chiral metal catalysts, provides an alternative to biocatalysis. These methods are continually being improved to achieve higher enantioselectivities and turnover numbers. The combination of chemo- and biocatalytic steps in a cascade reaction is also a promising strategy for the efficient synthesis of chiral molecules. researchgate.net

| Approach | Catalyst Type | Key Transformation | Advantages |

| Asymmetric Reduction | Whole Cells, Alcohol Dehydrogenases | Ketone to Chiral Alcohol | High Enantioselectivity |

| Kinetic Resolution | Lipases | Selective Acylation of one Enantiomer | Separation of Enantiomers |

| Asymmetric Hydrogenation | Chiral Metal Catalysts | Ketone to Chiral Alcohol | Alternative to Biocatalysis |

Chemical Derivatization Strategies for this compound

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing new functional groups to the aromatic ring or the alkyl chain. While direct substitution on the final alcohol product can be challenging, these derivatives are often prepared by utilizing appropriately substituted precursors.

For instance, substitutions on the phenyl ring are typically introduced at an earlier stage of the synthesis. This could involve starting with a substituted veratraldehyde or veratryl chloride, which already contains the desired functional groups on the aromatic nucleus. This substituted precursor would then undergo a series of reactions, such as a Grignard reaction followed by oxidation and reduction sequences, to construct the propan-2-ol side chain.

Modifications to the propane chain are also generally accomplished by using a different starting ketone before the final reduction step. For example, using a ketone other than 1-(3,4-dimethoxyphenyl)propan-2-one would result in a different substitution pattern on the alkyl chain of the final alcohol product.

Formation of Ether and Amine Conjugates of this compound

The reactive secondary hydroxyl group is a prime target for forming ether and amine conjugates.

Ether Conjugates: A prevalent and versatile method for synthesizing ethers from alcohols is the Williamson ether synthesis . libretexts.orgmasterorganicchemistry.com This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The process involves two main steps:

Alkoxide Formation: The alcohol, this compound, is first deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. libretexts.orglibretexts.org

Nucleophilic Substitution: The resulting alkoxide then reacts with a suitable primary alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester (e.g., tosylate, mesylate). The alkoxide displaces the halide or sulfonate leaving group, yielding the desired ether conjugate. masterorganicchemistry.com

For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides. libretexts.orgmasterorganicchemistry.com

| Reaction | Starting Material | Reagent(s) | Product Type |

| Williamson Ether Synthesis | This compound | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Ether (R-O-CH(CH₃)CH₂-Ph(OMe)₂) |

Amine Conjugates: The conversion of this compound to its amine analogues is most commonly achieved indirectly via the corresponding ketone. The premier method for this transformation is reductive amination . openstax.orglibretexts.org This process begins with the oxidation of the alcohol to the ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. The ketone then reacts with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the target amine. openstax.orgyoutube.com

The key steps are:

Imine Formation: The ketone reacts with an amine (e.g., ammonia for a primary amine) to form an imine intermediate. openstax.org

Reduction: The imine is then reduced to an amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or catalytic hydrogenation. openstax.orglibretexts.org

This pathway is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amines depending on the amine used in the initial step. openstax.orgyoutube.com For example, research has described the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine from 1-(3,4-dimethoxyphenyl)propan-2-one as a precursor for creating more complex amide derivatives. researchgate.net

An alternative, multi-step approach involves converting the alcohol into a good leaving group (e.g., a tosylate or halide) and then using a nitrogen nucleophile. The Gabriel synthesis , for example, uses potassium phthalimide (B116566) as an ammonia surrogate to react with an alkyl halide, which upon hydrolysis yields a primary amine, avoiding the overalkylation that can occur with ammonia. openstax.orglibretexts.org

| Reaction | Starting Material | Reagent(s) | Intermediate | Product Type |

| Reductive Amination | 1-(3,4-Dimethoxyphenyl)propan-2-one | 1. Amine (R-NH₂)2. Reducing Agent (e.g., NaBH₃CN) | Imine | Amine |

| Gabriel Synthesis | 1-(3,4-Dimethoxyphenyl)propan-2-halide | 1. Potassium Phthalimide2. Hydrazine | N-Alkylphthalimide | Primary Amine |

Oxidation and Reduction Reactions Involving this compound Scaffold

The interconversion between this compound and its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, is a fundamental set of transformations for this scaffold.

Oxidation: As a secondary alcohol, this compound can be readily oxidized to form the ketone 1-(3,4-dimethoxyphenyl)propan-2-one . sigmaaldrich.combldpharm.comlgcstandards.com This is a standard transformation in organic synthesis. Various reagents can accomplish this, typically under mild conditions to prevent over-oxidation or side reactions. Common oxidizing agents for converting secondary alcohols to ketones include:

Pyridinium chlorochromate (PCC)

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine)

Dess-Martin periodinane

The resulting ketone is a stable compound and serves as a crucial intermediate for other derivatizations, particularly the synthesis of amine conjugates through reductive amination. researchgate.net

Reduction: The reverse reaction, the reduction of 1-(3,4-dimethoxyphenyl)propan-2-one , yields this compound. This is a common method for synthesizing the title compound. The carbonyl group of the ketone is reduced to a secondary hydroxyl group using various hydride-based reducing agents. Standard reagents for this purpose include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol or ethanol. openstax.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also effectively reduces ketones, typically used in aprotic ether solvents like diethyl ether or THF, followed by an aqueous workup. openstax.org

This reduction is a critical step in synthetic pathways that first build the substituted ketone and then generate the final alcohol product.

| Transformation | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | PCC, Swern, or Dess-Martin Oxidation | 1-(3,4-Dimethoxyphenyl)propan-2-one |

| Reduction | 1-(3,4-Dimethoxyphenyl)propan-2-one | NaBH₄ or LiAlH₄ | This compound |

In Vitro Assessment of Biological Activities

Antioxidant and Anti-inflammatory Potentials of this compound

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress. For derivatives of this compound, their antioxidant activity has been explored using various in vitro assays. For instance, the antioxidant capacity of related dimethoxyphenyl derivatives has been assessed by their ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net In one study, a para-methoxy substituted molecule demonstrated a marked ability to reduce the DPPH radical. researchgate.net The antioxidant activity of such compounds is often attributed to the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, with a catechol (3,4-dihydroxyphenyl) structure showing particularly strong antioxidant activity in various tests. mdpi.com

The anti-inflammatory activity of related compounds has also been investigated. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a structurally similar compound, demonstrated significant anti-inflammatory effects by inhibiting prostaglandin (B15479496) biosynthesis in carrageenin-induced rat pleurisy. nih.gov The inhibition of pro-inflammatory mediators is a key mechanism of anti-inflammatory action. nih.govnih.gov Studies on other phenolic compounds like hydroxytyrosol (B1673988) and 3,4-dihydroxyphenyglycol have shown a reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). nih.gov A derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was synthesized and found to stimulate the synthesis of endogenous nitric oxide (NO), a molecule with complex roles in inflammation. mdpi.com

Table 1: In Vitro Antioxidant Activity of Related Phenylpropanol Derivatives This table is representative of the types of data found in the cited studies and may not directly correspond to this compound itself.

| Compound/Assay | Activity | Reference |

|---|---|---|

| para-methoxy substituted phenylcarbamic acid ester (DPPH assay) | Marked reduction of DPPH radical | researchgate.net |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Prostaglandin biosynthesis) | Marked inhibition | nih.gov |

| 3,4-dihydroxyphenyl derivative (ROS scavenging) | Stronger than Trolox | mdpi.com |

| 3-alkoxy-4-hydroxy group derivative (DPPH assay) | 61-62% scavenging | mdpi.com |

Antimicrobial and Antifungal Efficacy of this compound and its Analogs

The search for new antimicrobial and antifungal agents has led to the investigation of various synthetic compounds, including analogs of this compound. Studies on related structures, such as aminopropanol (B1366323) derivatives, have shown significant antibacterial and antifungal effects. For instance, newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives displayed notable inhibitory effects against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.75 μg/mL and 1.56 to 20.0 μg/mL, respectively. bba.md

Furthermore, certain analogs have shown efficacy against multidrug-resistant pathogens. Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited potent activity against Candida auris, with MICs as low as 0.5 µg/mL. mdpi.com The antimicrobial activity is often structure-dependent, with the presence and type of substituents on the aromatic ring and side chain playing a crucial role. For example, a series of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives were synthesized and tested against various pathogenic fungi, including species of Candida, Tricophyton, and Aspergillus. nih.gov Similarly, Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol showed promising antifungal activities against fluconazole-resistant Candida species, with MIC values between 15.62 and 125 μg/mL. nih.gov

Table 2: Antimicrobial and Antifungal Activity of this compound Analogs This table presents a summary of findings for various analogs and derivatives.

| Compound/Analog | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus | 0.78 - 3.75 µg/mL | bba.mdbba.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | C. albicans | 1.56 - 20.0 µg/mL | bba.md |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | C. auris | 0.5 - 64 µg/mL | mdpi.com |

| Co(II) and Cu(II) complexes of 1,3-bis(benzotriazol-1-yl)-propan-2-ol | Fluconazole-resistant Candida spp. | 15.62 - 125 µg/mL | nih.gov |

Antiproliferative and Cytoprotective Effects of this compound

Derivatives based on the 1-(3,4-dimethoxyphenyl) scaffold have been evaluated for their effects on cell proliferation, particularly in the context of cancer research. A series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were synthesized and showed in vitro cytotoxic activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7). nih.gov Specifically, certain anilide derivatives demonstrated potent effects on MCF-7 cells with IC50 values as low as 7.79 µM. nih.gov

The mechanism of antiproliferative action for some of these analogs involves the disruption of cellular microtubules. For example, the aforementioned triazole derivatives caused a significant reduction in cellular microtubules. nih.gov Other related compounds, such as 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4, also exhibited significant antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the nanomolar range (10–33 nM). nih.gov These compounds were found to inhibit tubulin polymerization, a key process in cell division. nih.gov While these studies focus on antiproliferative effects, information regarding specific cytoprotective actions of this compound is less prevalent in the reviewed literature.

Table 3: Antiproliferative Activity of this compound Derivatives This table highlights the cytotoxic effects of various derivatives on cancer cell lines.

| Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-carboxanilide (m-anisidine) | MCF-7 | 7.79 µM | nih.gov |

| 1-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-carboxanilide (o-anisidine) | MCF-7 | 10.79 µM | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue | MCF-7 | 10–33 nM | nih.gov |

| 16E-arylidene-5α,6α-epoxyepiandrosterone derivative (2,3-dichlorophenyl) | MCF-7 | 3.47 µM | nih.gov |

Receptor and Enzyme Interaction Studies

Modulation of Specific Enzyme Activities by this compound

The interaction of this compound and its precursors with enzymes has been a subject of computational and mechanistic studies. For instance, the formation of 1-(3,4-dimethoxyphenyl)propan-2-one, a ketone precursor, is part of a reaction mechanism catalyzed by lignin (B12514952) peroxidase (LiP). mdpi.comnih.gov This enzyme is involved in the degradation of lignin and related aromatic compounds. mdpi.comnih.gov The mechanism involves the LiP-catalyzed C-C cleavage of a propenyl side chain from 1-(3′,4′-dimethoxyphenyl) propene. mdpi.comresearchgate.net

While direct studies on this compound modulating specific human enzymes are limited in the search results, the broader class of phenylpropanols and their derivatives are known to interact with various enzymes. For example, chalcone (B49325) derivatives containing a 3,4-dimethoxy moiety have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cancer. unsoed.ac.id Molecular docking studies of these derivatives showed favorable binding energies, suggesting an interaction with the enzyme's binding pocket. unsoed.ac.id

Ligand-Receptor Binding Profiles of this compound Derivatives

The binding profiles of derivatives containing the dimethoxyphenyl moiety have been explored for various receptors, particularly those in the central nervous system. Although not directly focused on this compound, studies on related structures provide insights into potential receptor interactions. For instance, N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines have been shown to interact potently with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov

Similarly, N,N-diallyltryptamine (DALT) derivatives, which also feature a modified amine structure, bind to a range of receptors including serotonin (B10506) receptors, σ sites, α2-adrenoceptors, and dopamine (B1211576) D3 receptors. nih.gov Molecular docking studies have been employed to predict the binding affinity of various derivatives to their target receptors. For example, 3-methoxy flavone (B191248) derivatives have been computationally studied for their interaction with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov These studies reveal that specific substitutions can significantly influence the binding energy and selectivity for different receptors. nih.gov Molecular modeling of 1-(3,4-dimethoxyphenyl)-1,2,4-triazole derivatives has shown interactions with the colchicine (B1669291) binding site of tubulin, which is a receptor for microtubule-destabilizing agents. nih.gov

Metabolic Pathways and Biotransformation of 1 3,4 Dimethoxyphenyl Propan 2 Ol

In Vivo Metabolic Fate of 1-(3,4-Dimethoxyphenyl)propan-2-ol

The in vivo metabolism of xenobiotics, or foreign compounds, is a critical process that determines their biological activity and elimination from the body. This process primarily occurs in the liver and is influenced by various factors, including the gut microbiota.

Hepatic Metabolism and Enzyme Systems Involved in this compound Biotransformation

The liver is the primary site for drug and xenobiotic metabolism, a process known as biotransformation. nih.gov This transformation is broadly categorized into Phase I and Phase II reactions. nih.govwikipedia.org

Phase I reactions, often termed functionalization reactions, introduce or expose polar functional groups such as hydroxyl (-OH) or amino (-NH2) groups. nih.govwikipedia.org These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov The primary goal of Phase I metabolism is to convert lipophilic (fat-soluble) compounds into more polar, water-soluble metabolites that can be more easily excreted. nih.govwikipedia.org For a compound like this compound, which already possesses a hydroxyl group, it may either undergo further Phase I reactions or proceed directly to Phase II conjugation. nih.gov

Phase II reactions, or conjugation reactions, involve the addition of endogenous hydrophilic molecules to the parent compound or its Phase I metabolite. nih.govdrughunter.com This process further increases water solubility and facilitates excretion. Key Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. nih.govdrughunter.com Enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) are central to these pathways. drughunter.comnih.gov

The specific CYP450 isoenzymes and conjugating enzymes involved in the metabolism of this compound are a subject of ongoing research. However, based on the metabolism of structurally similar compounds, it is plausible that several CYP450 enzymes, including members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, could be involved in its oxidative metabolism. nih.govmdpi.com Similarly, UGTs and SULTs are likely candidates for its Phase II conjugation. drughunter.comnih.govmdpi.com

Role of Microbiota in the Metabolism of this compound Precursors and Related Compounds

The gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in the metabolism of various compounds, including dietary natural products and drugs. nih.govaginganddisease.org This microbial metabolism can alter the chemical structure and bioactivity of ingested substances before they are absorbed into the bloodstream. nih.gov

The gut microbiota can influence the metabolism of precursors to this compound and related compounds through several mechanisms. frontiersin.org They can directly metabolize these compounds, modulate the composition of the gut microbiota which in turn affects metabolic activity, inhibit enzymes responsible for metabolite production, or regulate the expression of hepatic enzymes involved in host metabolism. frontiersin.org For instance, studies on other dietary compounds have shown that gut bacteria can perform reactions like demethylation and reduction, which could potentially act on the methoxy (B1213986) groups of this compound or its precursors. nih.gov

Identification of Primary and Secondary Metabolites of this compound

Metabolites are the intermediate or final products of metabolism. They are broadly classified as primary and secondary metabolites. Primary metabolites are directly involved in normal growth, development, and reproduction, while secondary metabolites are not directly involved in these processes but often have important ecological functions. In the context of drug metabolism, primary metabolites are typically the products of Phase I reactions, and secondary metabolites are the products of Phase II reactions. nih.gov

For this compound, potential Phase I metabolic reactions could include:

O-demethylation: Removal of one or both methyl groups from the methoxy groups on the phenyl ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propyl side chain.

Oxidation: Oxidation of the secondary alcohol to a ketone, forming 1-(3,4-dimethoxyphenyl)propan-2-one.

These Phase I metabolites can then undergo Phase II conjugation reactions, leading to the formation of secondary metabolites such as:

Glucuronide conjugates: Formed by the attachment of glucuronic acid to the hydroxyl groups.

Sulfate (B86663) conjugates: Formed by the attachment of a sulfate group.

The table below summarizes the potential primary and secondary metabolites of this compound.

| Metabolic Phase | Reaction Type | Potential Metabolite |

| Phase I | O-Demethylation | 1-(4-hydroxy-3-methoxyphenyl)propan-2-ol |

| 1-(3-hydroxy-4-methoxyphenyl)propan-2-ol | ||

| 1-(3,4-dihydroxyphenyl)propan-2-ol | ||

| Phase I | Oxidation | 1-(3,4-dimethoxyphenyl)propan-2-one |

| Phase II | Glucuronidation | This compound glucuronide |

| Phase II | Sulfation | This compound sulfate |

In Vitro Metabolic Studies of this compound

In vitro metabolic studies are essential tools for investigating the biotransformation of compounds outside of a living organism. These studies provide a controlled environment to identify metabolic pathways, involved enzymes, and potential metabolites.

Microsomal and Cellular Models for this compound Metabolism

A variety of in vitro models are utilized to study drug metabolism, each with its own advantages and limitations. researchgate.net

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes, particularly cytochrome P450s. nih.govresearchgate.net Human liver microsomes are frequently used to study the oxidative metabolism of compounds and to identify the specific CYP450 isoforms involved. nih.gov

Hepatocytes: Isolated liver cells, either in suspension or as primary cultures, provide a more complete metabolic system as they contain both Phase I and Phase II enzymes. researchgate.netnih.gov They are considered a gold standard for in vitro metabolism studies as they can generate a wider range of metabolites, including those formed through sequential reactions. researchgate.net

The table below outlines the common in vitro models used in metabolism studies.

| In Vitro Model | Description | Enzymes Present | Primary Use |

| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum | Primarily Phase I enzymes (CYP450s) | Studying oxidative metabolism |

| Hepatocytes | Isolated liver cells | Phase I and Phase II enzymes | Comprehensive metabolism profiling |

| Recombinant Enzymes | Single, expressed drug-metabolizing enzyme | Specific Phase I or Phase II enzyme | Determining the role of individual enzymes |

Investigation of Phase I and Phase II Metabolic Reactions of this compound

In vitro systems are instrumental in elucidating the specific Phase I and Phase II reactions that this compound undergoes.

Phase I Reactions: By incubating this compound with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes), researchers can identify the products of oxidative metabolism. wikipedia.org Analysis of the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification of metabolites formed through reactions such as O-demethylation and oxidation. nih.govmdpi.com Further experiments using a panel of recombinant CYP450 enzymes can then determine which specific isoforms are responsible for these transformations. nih.govmdpi.com

Phase II Reactions: To investigate Phase II metabolism, this compound or its Phase I metabolites can be incubated with hepatocytes or liver cytosolic fractions, which contain conjugating enzymes. researchgate.net The addition of necessary cofactors for these reactions, such as UDP-glucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation, is crucial. drughunter.com The resulting conjugated metabolites can then be identified by LC-MS. Recombinant UGT and SULT enzymes can also be used to pinpoint the specific enzymes involved in these conjugation pathways. nih.gov

Through these in vitro investigations, a comprehensive metabolic map of this compound can be constructed, providing valuable insights into its biotransformation and potential interactions within a biological system.

Impact of Metabolism on Biological Activity of this compound

The metabolism of this compound is anticipated to significantly alter its biological activity. The transformation of the parent compound into its various metabolites can lead to a range of effects, including attenuation, enhancement, or a complete change in its pharmacological profile.

The primary metabolic reactions, O-demethylation and glucuronidation, play a crucial role in modulating the interaction of the resulting molecules with biological targets.

O-Demethylation and its Influence on Biological Activity

The O-demethylation of the 3,4-dimethoxy groups on the phenyl ring is a critical metabolic step mediated by cytochrome P450 enzymes. This process results in the formation of hydroxylated metabolites, which can then be further metabolized to form a catechol structure (3,4-dihydroxyphenyl). The introduction of these polar hydroxyl groups has profound implications for the molecule's biological activity.

The conversion to catecholic metabolites can, in some instances, lead to an increase in certain biological activities. For example, the metabolites of 3,4-methylenedioxymethamphetamine (MDMA), which also undergoes metabolism at a similar ring structure, show that hydroxylated metabolites can have significant biological effects. Specifically, the metabolite 3,4-dihydroxymethamphetamine (HHMA) demonstrates a greater potency in increasing heart rate compared to the parent compound nih.gov. This suggests that the catecholic metabolites of this compound could potentially exhibit altered or enhanced biological effects compared to the parent molecule.

Table 1: Predicted O-Demethylation Metabolites and Their Potential Biological Activity

| Parent Compound | Predicted Metabolite | Metabolic Reaction | Potential Impact on Biological Activity |

| This compound | 1-(4-Hydroxy-3-methoxyphenyl)propan-2-ol | O-demethylation at the 4-position | Altered receptor binding and potential for new biological activities due to the free hydroxyl group. |

| This compound | 1-(3-Hydroxy-4-methoxyphenyl)propan-2-ol | O-demethylation at the 3-position | Similar to the 4-hydroxy metabolite, with potential for different binding affinities. |

| This compound | 1-(3,4-Dihydroxyphenyl)propan-2-ol | Complete O-demethylation | The catechol structure may lead to enhanced antioxidant properties or different interactions with biological targets. |

Glucuronidation and its Influence on Biological Activity

The secondary alcohol at the propan-2-ol side chain is a likely target for Phase II conjugation, specifically glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl group.

Glucuronidation is a major pathway for the detoxification and elimination of compounds from the body wikipedia.org. The resulting glucuronide conjugate is significantly more water-soluble, which facilitates its excretion in urine and/or bile. Generally, glucuronidation leads to a decrease or complete loss of the pharmacological activity of the parent compound. Studies on the glucuronidation of other secondary alcohols have shown that this is an effective route of metabolism, though the rate can be influenced by the structure of the alkyl chain nih.gov. Therefore, the formation of this compound-2-glucuronide is expected to be a major pathway for its inactivation and clearance.

Table 2: Predicted Glucuronidation Metabolite and Its Potential Biological Activity

| Parent Compound | Predicted Metabolite | Metabolic Reaction | Potential Impact on Biological Activity |

| This compound | This compound-2-glucuronide | Glucuronidation of the secondary alcohol | Likely leads to inactivation of the compound and facilitates its excretion from the body. |

Structure Activity Relationship Sar Studies and Analog Design Pertaining to 1 3,4 Dimethoxyphenyl Propan 2 Ol

Methodologies for SAR Elucidation

The investigation of SAR for a given compound involves a combination of computational prediction and experimental validation through the synthesis and biological testing of analogs.

Computational Approaches in Predicting 1-(3,4-Dimethoxyphenyl)propan-2-ol SAR

While specific quantitative structure-activity relationship (QSAR) or molecular docking studies for this compound are not extensively reported in publicly available literature, the methodologies for such investigations are well-established. Computational approaches are instrumental in predicting how structural modifications might affect the biological activity of a compound before undertaking extensive synthetic work.

A typical computational workflow for predicting the SAR of this compound would involve:

Homology Modeling: If the biological target of the compound is known (e.g., a specific receptor or enzyme), but its three-dimensional structure has not been experimentally determined, a homology model can be built based on the known structures of related proteins.

Molecular Docking: The 3D structure of this compound and its virtual analogs can be docked into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a docking score, which is an estimate of the binding affinity.

QSAR Modeling: This involves creating a mathematical model that correlates the structural or physicochemical properties of a series of compounds with their biological activity. For a set of this compound analogs, descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) would be calculated and correlated with experimentally determined activities (e.g., IC₅₀ values).

These computational tools allow for the screening of a large virtual library of analogs, prioritizing the synthesis of compounds with the highest predicted activity.

Systematic Structural Modifications and Biological Evaluation of this compound Analogs

The core of SAR studies lies in the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. For this compound, this would involve a series of chemical syntheses to create derivatives with specific changes to the molecule's structure.

The general process includes:

Synthesis of Analogs: Key parts of the molecule, such as the dimethoxyphenyl ring, the hydroxyl group, and the methyl group on the propan-2-ol backbone, would be modified. For example, the methoxy (B1213986) groups could be moved to different positions on the phenyl ring, replaced with other substituents, or the propan-2-ol side chain could be altered.

Biological Testing: The synthesized analogs would then be tested in relevant biological assays to determine their activity. The choice of assay depends on the known or hypothesized biological target of the parent compound. For instance, if the compound is thought to interact with adrenergic receptors, assays measuring receptor binding or functional responses would be used.

Analysis of Results: By comparing the biological activities of the analogs with their structural differences, researchers can deduce which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

While comprehensive SAR studies on this compound are not widely documented, research on structurally related compounds provides valuable insights into how such modifications might influence its biological profile.

Key Structural Features Influencing Activity

The biological activity of this compound is determined by the interplay of its constituent parts: the dimethoxyphenyl moiety and the propan-2-ol backbone.

Role of the Dimethoxyphenyl Moiety in this compound Bioactivity

The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds and is known to play a significant role in their interaction with biological targets. The two methoxy groups on the phenyl ring are of particular importance.

The methoxy groups can influence a compound's properties in several ways:

Electronic Effects: The oxygen atoms of the methoxy groups are electron-donating, which can affect the reactivity of the phenyl ring and its ability to participate in π-π stacking interactions with aromatic residues in a protein's binding site.

Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the target protein.

Metabolic Stability: Methoxy groups can be sites of metabolism, typically through O-demethylation by cytochrome P450 enzymes. The presence and position of these groups can therefore influence the compound's pharmacokinetic profile.

In the context of related phenylpropanolamines, the substitution pattern on the phenyl ring is a key determinant of adrenergic receptor selectivity. For example, a 3,4-dihydroxy substitution is considered optimal for activity at both α- and β-adrenergic receptors. While this compound has methoxy groups instead of hydroxyl groups, these can be metabolized to the corresponding catechols, potentially leading to similar interactions.

Influence of the Propan-2-ol Backbone on Pharmacological Profile

The propan-2-ol backbone is another critical component of the this compound structure. This part of the molecule contains a hydroxyl group and a methyl group, both of which can influence its pharmacological properties.

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with the biological target, which is often a critical interaction for binding and activity. Its position on the carbon beta to the phenyl ring is a common feature in many sympathomimetic amines.

Methyl Group: The methyl group on the carbon alpha to the hydroxyl group can affect the compound's metabolic stability. In related phenylpropanolamines, a small alkyl group at this position can slow down metabolism by monoamine oxidase (MAO), potentially prolonging the compound's duration of action.

Stereochemistry: The carbon bearing the hydroxyl group is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is common for enantiomers of a chiral drug to have different biological activities and potencies, as they may interact differently with the chiral environment of a biological target.

Effects of Substitutions on the this compound Scaffold

Based on the general principles of SAR for related compounds, several predictions can be made about the effects of substitutions on the this compound scaffold.

Table 1: Predicted Effects of Substitutions on the Dimethoxyphenyl Ring

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| 3, 4 | Hydroxyl | Potentially increased adrenergic activity | Mimics catecholamines, which have high affinity for adrenergic receptors. |

| 3, 4 | Other Alkoxy (e.g., ethoxy) | Variable | May alter binding affinity and metabolic stability. |

| 2, 5, or 6 | Halogen (e.g., Cl, F) | Potentially altered selectivity or potency | Can modify electronic properties and steric interactions within the binding site. |

Table 2: Predicted Effects of Substitutions on the Propan-2-ol Backbone

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Hydroxyl Group | Esterification or Etherification | Likely decreased activity | The free hydroxyl is often crucial for hydrogen bonding. |

| Alpha-Methyl Group | Larger Alkyl Group (e.g., ethyl) | Potentially altered metabolic stability and selectivity | May enhance steric hindrance for metabolic enzymes and alter fit in the binding pocket. |

Lack of Specific Research Hinders Article Generation on this compound Derivatives

Despite a comprehensive search of scientific literature, specific studies detailing the design, synthesis, and structure-activity relationships of novel derivatives of this compound with enhanced biological activities could not be located. As a result, the generation of a detailed article on this specific topic, as per the requested outline, is not possible at this time.

The performed searches aimed to uncover research that explicitly utilized this compound as a central chemical scaffold for the development of new, more potent compounds. The objective was to find literature that not only described the synthetic pathways to these new molecules but also provided data on their biological evaluation, which would be essential for constructing the requested "Structure-Activity Relationship (SAR) Studies and Analog Design" section, particularly the subsection on "Design and Synthesis of Novel this compound Derivatives with Enhanced Activities."

While the searches did yield information on related compounds, such as derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and other molecules featuring a dimethoxyphenyl or propanol (B110389) moiety, these findings are not directly applicable to the specified parent compound. The strict requirement to focus solely on derivatives of this compound prevents the inclusion of this tangential information.

Therefore, until specific studies on the design and synthesis of novel bioactive derivatives from this compound are published and accessible, a comprehensive and scientifically accurate article on this subject cannot be produced.

Table of Compounds Mentioned:

Advanced Research Applications and Future Perspectives for 1 3,4 Dimethoxyphenyl Propan 2 Ol

1-(3,4-Dimethoxyphenyl)propan-2-ol as a Synthetic Intermediate in Complex Molecule Design

The utility of this compound as a synthetic intermediate is rooted in its structure, which combines a functionalized aromatic ring with a reactive secondary alcohol. This combination makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the synthesis of isoquinoline (B145761) alkaloids.

The dimethoxyphenyl group is a key feature in many biologically active natural products. ontosight.ai A prominent example is papaverine (B1678415), a benzylisoquinoline alkaloid known for its antispasmodic properties. unodc.org The synthesis of papaverine and its analogs often involves precursors that share the core structure of this compound. For instance, a common starting material in several synthetic routes is 1-(3,4-Dimethoxyphenyl)propan-2-one (also known as veratryl acetone). klivon.com This ketone can be readily reduced to form this compound, which can then be further elaborated.

Historical and modern syntheses of papaverine illustrate the importance of this structural motif. The Pictet-Gams synthesis and subsequent modifications utilize intermediates that are either derived from or conceptually related to phenylpropanoid precursors. unigoa.ac.in These multi-step syntheses build the isoquinoline core by cyclizing an N-acylated phenethylamine (B48288) derivative. The 3,4-dimethoxyphenyl unit from a precursor like this compound ultimately forms a significant part of the final alkaloid structure. For example, the synthesis of 3,4-dihydropapaverine, a key intermediate that is dehydrogenated to papaverine, relies on the strategic connection of a homoveratrylamine moiety with a 3,4-dimethoxyphenylacetic acid derivative. chemicalbook.comsci-hub.se The fundamental components for these starting materials can be traced back to simple phenylpropanoids.

The reactivity of the hydroxyl group and the potential for chemical modification of the aromatic ring make this compound a versatile building block. It can participate in a variety of chemical transformations, including oxidation, esterification, and etherification, to generate a library of derivatives for further synthetic applications.

| Intermediate | Role in Synthesis | Target Molecule Example |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Precursor to the corresponding alcohol; used in condensation reactions. | Papaverine klivon.comchemicalbook.com |

| 3,4-Dihydropapaverine | Penultimate intermediate in papaverine synthesis. unigoa.ac.insci-hub.se | Papaverine unigoa.ac.insci-hub.se |

| Homoveratrylamine | Key building block for the isoquinoline ring system. chemicalbook.com | Papaverine chemicalbook.com |

| 3,4-Dimethoxyphenylacetic acid | Condensation partner for building the final carbon skeleton. chemicalbook.com | Papaverine chemicalbook.com |

Role of this compound in Chemical Biology and Mechanistic Studies

In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. Due to its structural relationship to biologically active molecules, this compound is a candidate for such studies. ontosight.ai Its phenylpropanoid core is found in compounds with potential antioxidant, anti-inflammatory, and neuroprotective effects, making it and its derivatives interesting tools for exploring the mechanisms behind these activities. ontosight.ai

Chemical suppliers categorize this compound for research use in fields including neuroscience and cancer biology, indicating its application in laboratory settings to study specific cellular signaling pathways or enzyme functions. glpbio.com Mechanistic studies often require precisely designed molecules to test hypotheses. For example, understanding how a drug or natural product interacts with its target can be elucidated by synthesizing and testing a series of simplified analogs. This compound can serve as a scaffold or a negative control in these experiments to determine the essential structural features required for a specific biological effect.

Furthermore, the principles of mechanistic investigation in organic chemistry can be applied to biological systems. Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule or elucidating a reaction pathway. Studies on the biosynthesis of papaverine have used deuterium-labeled precursors to uncover the sequence of enzymatic reactions, revealing that the pathway proceeds through intermediates like (S)-reticuline, laudanine, and tetrahydropapaverine. nih.gov A similarly labeled this compound could be used to study the metabolism of phenylpropanoids or to investigate the mechanism of specific enzymes that act on this class of substrates. The conformational preferences of a molecule, which can be influenced by solvent and pH, also play a critical role in its biological activity and can be studied using techniques like NMR spectroscopy. nih.gov

Translational Research Opportunities for this compound in Drug Discovery and Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. The process of drug discovery is a complex endeavor that begins with identifying a "hit" molecule—a compound that shows desired activity in a screening assay—and optimizing it into a viable drug candidate. nih.gov this compound, with its defined structure and relationship to biologically active compounds, represents a potential starting point or fragment in this process. ontosight.ai

The dimethoxyphenyl moiety is present in numerous drugs, suggesting this structural feature can contribute to therapeutic properties. ontosight.ai In early-stage drug discovery, libraries of compounds are screened to find hits. nih.gov Simple, synthetically accessible molecules like this compound are valuable components of such libraries. Once a hit is identified, a process of lead optimization begins, where chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

The development of complex pharmaceutical compounds often involves using simpler molecules as intermediates. For example, a complex organic compound described as a pharmaceutical intermediate features a 2-propanol backbone and a 3,4-dimethoxyphenyl group, highlighting the relevance of this core structure in medicinal chemistry. ontosight.ai The hydrochloride salt form of this complex molecule is noted as a common strategy in drug development to improve solubility and stability, a step that follows the initial design and synthesis of the core structure. ontosight.ai The journey from a basic chemical like this compound to a potential drug involves its use as a scaffold upon which additional functional groups and ring systems are added to achieve targeted biological activity.

| Drug Discovery Stage | Role of this compound | Objective |

| Target Identification | Not directly involved; focuses on biological targets. | Identify a biological target for therapeutic intervention. nih.gov |

| Hit Discovery | Can be part of a screening library (as a fragment or scaffold). nih.gov | Identify initial molecules ("hits") with desired activity. nih.gov |

| Lead Optimization | Serves as a synthetic precursor or starting point for chemical modification. ontosight.ai | Enhance potency, selectivity, and drug-like properties of hits. nih.gov |

| Preclinical Development | The core structure may be present in the final drug candidate. ontosight.ai | Evaluate the safety and efficacy of the lead compound in vitro and in vivo. nih.gov |

Emerging Research Directions for this compound and its Analogs

Future research involving this compound is likely to focus on the design and synthesis of novel analogs with enhanced or entirely new biological functions. By strategically modifying its core structure, researchers can explore new chemical space and interact with a wider range of biological targets.

Emerging research is already demonstrating this trend. Scientists are creating more complex molecules that retain the 1-(3,4-dimethoxyphenyl)propyl core but feature additional chemical moieties. These modifications are designed to modulate the molecule's properties, such as its ability to interact with specific receptors or enzymes.

Examples of such analogs include:

Lignan-like Structures: Compounds like 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol are being synthesized. chemnorm.com These molecules, which fall into the category of lignans, are known for a wide range of biological activities and are investigated for their therapeutic potential.

Heterocyclic Conjugates: The addition of nitrogen-containing heterocyclic rings, such as in 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, is a common strategy in medicinal chemistry to introduce new functionalities and potential biological activities, including use as fungicides or herbicides. mdpi.com

Complex Amides: Analogs such as N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide are being explored in screening libraries for various therapeutic areas, including as potential antimitotic agents. chemdiv.com These complex structures combine the phenylpropanoid scaffold with other pharmacologically relevant groups, like the indole (B1671886) ring found in many tryptamines. wikipedia.org

These examples underscore a clear research trajectory: using this compound and its immediate synthetic precursors as a foundation for building diverse and complex molecules. Future work will likely involve computational modeling to predict the biological activities of new analogs, the development of more efficient and sustainable synthetic methods, and the exploration of these new compounds in a broader range of biological assays to uncover novel therapeutic opportunities.

Q & A

Q. Table 1: Example Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Rhodium complex | Toluene | 60 | 85 |

| Sodium hydroxide | Ethanol | Reflux | 72 |

Q. How can researchers ensure high purity of this compound post-synthesis?

- Methodological Answer : Purification techniques include:

- Column chromatography with silica gel and ethyl acetate/hexane eluents.

- Recrystallization using ethanol or methanol.

- Analytical validation via HPLC (≥98% purity) and moisture control (<0.5% by Karl Fischer titration) .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.2 ppm), hydroxyl proton (δ 1.5–2.0 ppm).

- 13C NMR : Methoxy carbons (~55 ppm), quaternary aromatic carbons (~150 ppm).

- Mass spectrometry : Molecular ion peak at m/z 196.24 .

- IR spectroscopy : Hydroxyl stretch (~3350 cm⁻¹), ether C-O (~1250 cm⁻¹).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in analogs ).

- Ventilation : Use fume hoods to prevent inhalation (respiratory tract irritation potential).

- Storage : Seal containers in dry, ventilated areas away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) across studies?

- Methodological Answer : Conduct comparative analyses using:

- Differential Scanning Calorimetry (DSC) to validate melting points.

- Cross-laboratory reproducibility tests under standardized conditions.

- Purity verification (e.g., GC-MS) to rule out impurities affecting data .

Q. What strategies synthesize enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol?

- Methodological Answer :

- Chiral catalysts : Rhodium-based catalysts for asymmetric hydrogenation .

- Enzymatic resolution : Lipases to separate enantiomers via kinetic resolution.

- Chiral HPLC : Validate enantiomeric excess (≥98%) using chiral columns (e.g., Chiralpak® AD-H) .

Q. How do aromatic substituents affect the compound’s reactivity in polymer chemistry?

- Methodological Answer : Substituents (e.g., methoxy groups) modulate electron density, influencing polymerization efficiency. For example, this compound derivatives yield polyacetylenes with molecular weights of 13,900–18,400 g/mol and helical stability . Adjusting substituents (e.g., fluorine or chlorine) alters solubility and thermal properties.

Q. What approaches study structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Systematic substitution : Introduce groups (e.g., dimethylamino, halogens) at the 3-/4-positions .

- Bioassays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., acetylcholinesterase).

- Computational modeling : DFT calculations to correlate electronic properties with bioactivity .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.